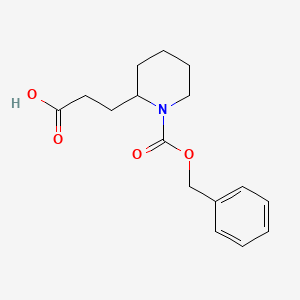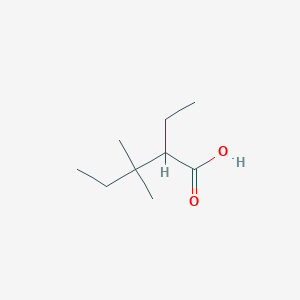![molecular formula C7H5IN2O B12328338 6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo-](/img/structure/B12328338.png)
6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- is a heterocyclic compound that contains both pyrrole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in water . This method provides high yield and excellent chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using manganese catalysts and t-butyl hydroperoxide in water.
Substitution: Halogenation and other substitution reactions can be performed on the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and t-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Various halogenating agents can be used under mild conditions.
Major Products
The major products of these reactions include oxidized derivatives and substituted pyridine compounds, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development, particularly in targeting specific enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with different reactivity and applications.
Uniqueness
6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- is unique due to its specific substitution pattern and the presence of an iodine atom, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H5IN2O |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
3-iodo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,5H,(H,10,11) |
Clave InChI |
FVMBNZVDWDBOHU-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=CC(=O)NC=C2C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12328256.png)
![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)
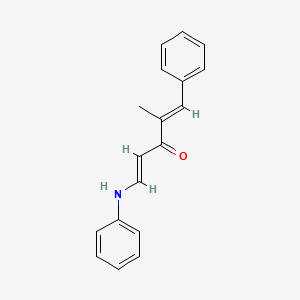
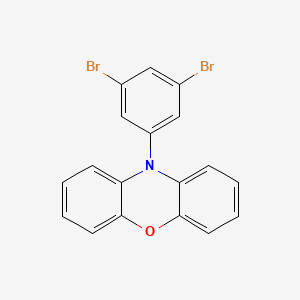
![1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-](/img/structure/B12328277.png)

![Benzyl 3-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B12328284.png)
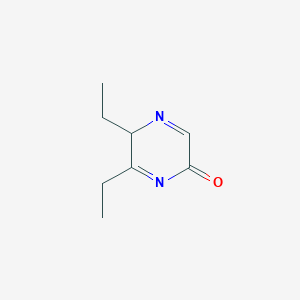
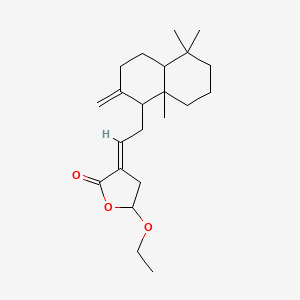
acetic acid](/img/structure/B12328311.png)
![tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12328325.png)

